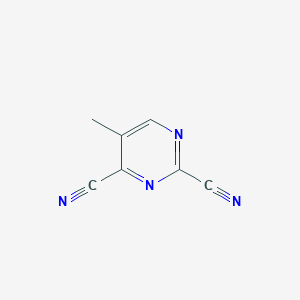
5-Methylpyrimidine-2,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylpyrimidine-2,4-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H4N4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrimidine-2,4-dicarbonitrile typically involves the reaction of 2,4-dichloro-5-methylpyrimidine with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with cyano groups.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
5-Methylpyrimidine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine compounds.
Reduction: Reduced pyrimidine derivatives.
科学的研究の応用
5-Methylpyrimidine-2,4-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 5-Methylpyrimidine-2,4-dicarbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2,4-Diaminopyrimidine: A compound with similar structural features but different functional groups.
5-Aminopyrimidine-2,4-dicarbonitrile: Another pyrimidine derivative with amino groups instead of methyl groups.
2,4-Dichloro-5-methylpyrimidine: The precursor used in the synthesis of 5-Methylpyrimidine-2,4-dicarbonitrile.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyano groups make it a versatile intermediate for further chemical modifications, and its methyl group provides additional stability and reactivity.
特性
CAS番号 |
75928-83-5 |
|---|---|
分子式 |
C7H4N4 |
分子量 |
144.13 g/mol |
IUPAC名 |
5-methylpyrimidine-2,4-dicarbonitrile |
InChI |
InChI=1S/C7H4N4/c1-5-4-10-7(3-9)11-6(5)2-8/h4H,1H3 |
InChIキー |
RRKTZLVWOGSSBF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


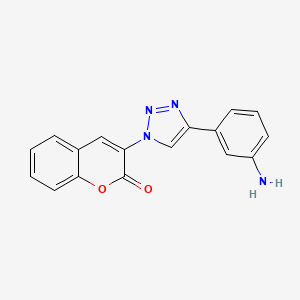
![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)
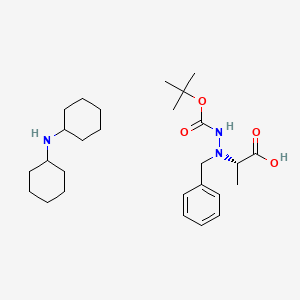
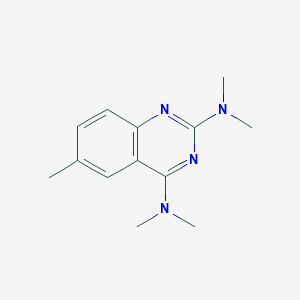
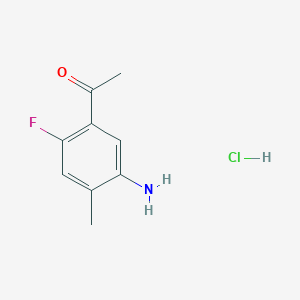
![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
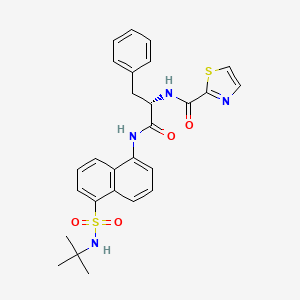
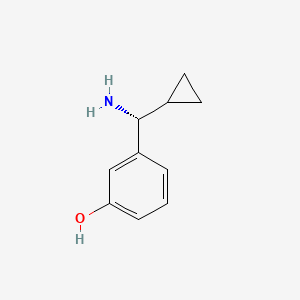
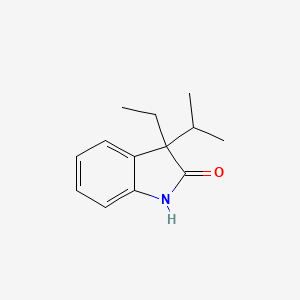
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)

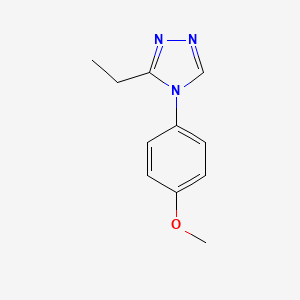

![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)
